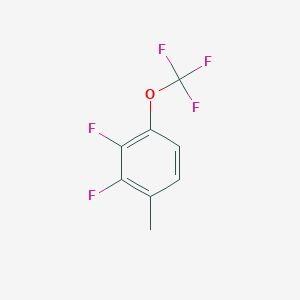

![molecular formula C9H9N3O B2421589 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine CAS No. 22377-39-5](/img/structure/B2421589.png)

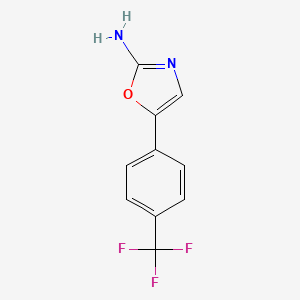

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

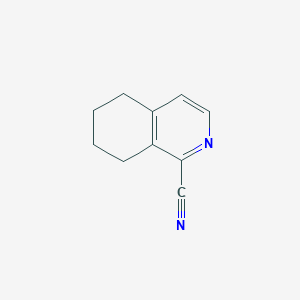

“5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” is a chemical compound with the CAS Number: 46182-58-5 . It has a molecular weight of 175.19 and is typically found in the form of a brown powder .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine”, often involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 . This indicates that the compound has a specific arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

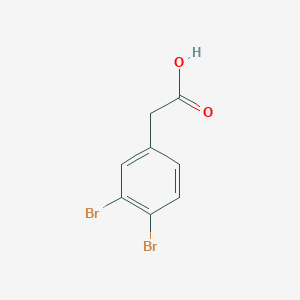

“5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” has a melting point of 72-76°C . It is recommended to be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Crystallography

The compound “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine” has been studied in the field of crystallography . The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains .

Medicine

1,3,4-oxadiazoles, including “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine”, have been used in the treatment of various diseases in humans . They have been proven to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in modern agriculture .

Antimicrobial Activity

Several 1,3,4-oxadiazole derivatives, including “5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine”, have shown antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents .

Alzheimer’s Disease Treatment

A series of 5-phenyl-1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .

Antiviral Activity

Novel honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule. These derivatives were examined for their antiviral entry activities in a SARS-CoV-2 pseudovirus model .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Oxadiazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .

Mode of Action

It’s known that oxadiazole derivatives can act as ligands, coordinating through the nitrogen atom . The interaction with its targets may lead to changes in the biological activity of the target, potentially altering its function .

Biochemical Pathways

Oxadiazole derivatives are known to be involved in a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (17519 g/mol) and physical properties (melting point: 72-76 °C, density: 122 g/cm³) suggest that it may have suitable pharmacokinetic properties .

Result of Action

Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine. For instance, the compound is recommended to be stored at 0-8°C, suggesting that temperature can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy .

Eigenschaften

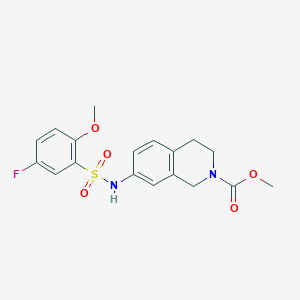

IUPAC Name |

N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHDLCLWPJHIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)

![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)

![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)

![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)